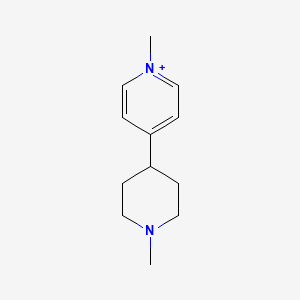
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is a compound that belongs to the class of pyridinium salts. These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. Pyridinium salts have played a significant role in various research fields due to their unique properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium salts typically involves the quaternization of pyridine with alkyl halides. For Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-, the synthesis can be achieved by reacting 1-methylpiperidine with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale quaternization reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to ensure high purity and yield .
化学反応の分析
Types of Reactions
Pyridinium salts undergo various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridinium salts to piperidines.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds.
科学的研究の応用
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- has several scientific research applications:
Chemistry: Used as a reagent and building block in synthetic chemistry.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a catalyst in various chemical reactions
作用機序
The mechanism of action of pyridinium salts involves their ability to interact with biological molecules through ionic and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, pyridinium salts have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
類似化合物との比較
Similar Compounds
- Pyridinium, 1-methyl-4-(1-methylethyl)-, iodide
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide
Uniqueness
Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other pyridinium salts .
特性
CAS番号 |
83133-32-8 |
|---|---|
分子式 |
C12H19N2+ |
分子量 |
191.29 g/mol |
IUPAC名 |
1-methyl-4-(1-methylpiperidin-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C12H19N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3/q+1 |
InChIキー |
XVCGAOLJQIXWEJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=CC=[N+](C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


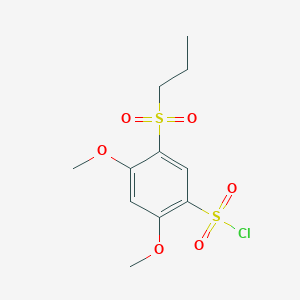
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
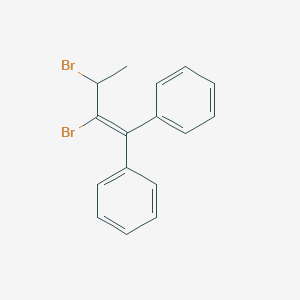
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
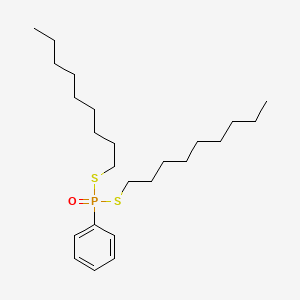
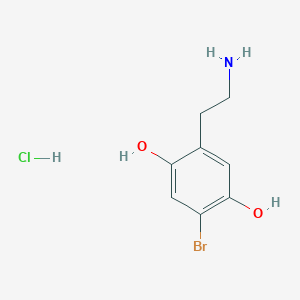
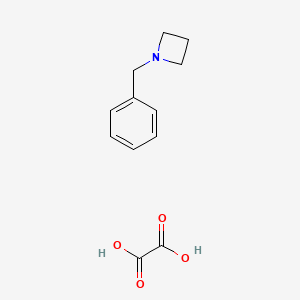
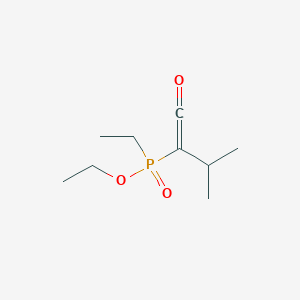

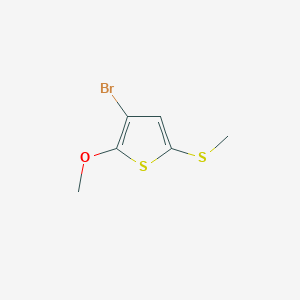
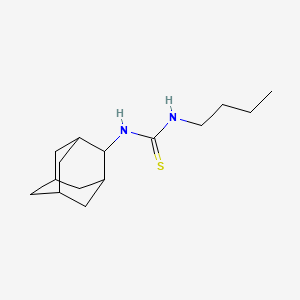
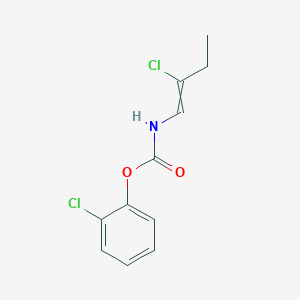
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
